![molecular formula C11H13NO3 B014022 Ethyl 4-oxo-4-(pyridin-3-YL)butanoate CAS No. 59086-27-0](/img/structure/B14022.png)
Ethyl 4-oxo-4-(pyridin-3-YL)butanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-oxo-4-(pyridin-3-yl)butanoate and related compounds involves strategies that utilize the reactivity of various precursor molecules. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide results in the formation of products through refluxing in pyridine or ethanol, demonstrating the compound's reactivity and the potential for creating a variety of related molecules (Vetyugova et al., 2018).
Molecular Structure Analysis
The molecular and crystal structure of closely related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been studied through single crystal X-ray diffraction, revealing the intricate hydrogen bonding patterns and the supramolecular structure. This analysis provides insights into the structural characteristics that might influence the physical and chemical properties of this compound (Naveen et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, which produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. This demonstrates its versatility in synthesizing complex heterocyclic structures (Zhu et al., 2003).
Physical Properties Analysis
The study of hydrogen bonding in similar compounds via NMR spectroscopy and X-ray crystallography sheds light on the physical properties of this compound. The strength and nature of hydrogen bonds can significantly affect the solubility, melting point, and other physical properties (Dobbin et al., 1993).
Chemical Properties Analysis
The reactivity of this compound with various nucleophiles and electrophiles highlights its chemical properties. The compound's ability to undergo annulation reactions, as well as its behavior in the presence of bases and acids, provides valuable information for its potential applications in synthetic chemistry (Zhu et al., 2003).
properties
IUPAC Name |
ethyl 4-oxo-4-pyridin-3-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)6-5-10(13)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCAREBWDSOBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401210 | |
Record name | Ethyl 4-oxo-4-(pyridin-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59086-27-0 | |
Record name | Ethyl 4-oxo-4-(pyridin-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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